molecular formula C17H22N2O3S B2385700 N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-78-5

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Número de catálogo B2385700
Número CAS: 868215-78-5
Peso molecular: 334.43
Clave InChI: KWJGKAORLWOJJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDTA, is a chemical compound that has been the subject of research in the field of medicinal chemistry. BDTA has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study by Temiz‐Arpacı et al. (2005) focused on the synthesis of benzoxazole derivatives, including compounds with structural similarities to N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, demonstrating broad-spectrum antimicrobial activity against various Gram-positive, Gram-negative bacteria, and yeast species, including Candida albicans, Candida krusei, and Candida glabrata, showcasing potential in addressing microbial infections (Temiz‐Arpacı et al., 2005).

Anticonvulsant Applications

Research by Amir et al. (2012) synthesized benzothiazole derivatives that act as anticonvulsant agents. The study highlighted the potential of morpholino derivatives in offering promising leads for anticonvulsant drug development, emphasizing the chemical's versatility in neurological disorder management (Amir et al., 2012).

Antitumor Activities

A study by Al-Suwaidan et al. (2016) evaluated the antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, indicating that derivatives of N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibited broad-spectrum antitumor activities, offering insights into cancer treatment advancements (Al-Suwaidan et al., 2016).

Kinase Inhibitory Activities

Research by Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, including structures analogous to N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, demonstrating Src kinase inhibitory and anticancer activities. This highlights the compound's potential in cancer therapy by targeting specific kinases involved in cell proliferation and survival (Fallah-Tafti et al., 2011).

Propiedades

IUPAC Name

N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-13-16(21)19(17(22)14(4-2)23-13)11-15(20)18-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGKAORLWOJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.